molecular formula C10H11BrO2 B13310907 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13310907
M. Wt: 243.10 g/mol
InChI Key: UWWAHYDPLBCHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is a high-purity chemical compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifier Summary • IUPAC Name: this compound • CAS Registry Number: 1514860-39-9 • Molecular Formula: C 10 H 11 BrO 2 • Molecular Weight: 243.10 g/mol Research Applications This compound serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure, featuring both a bromo substituent and a phenolic hydroxyl group on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this ketone in various synthetic pathways, including the development of novel chemical entities. The bromine atom acts as a good leaving group, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the hydroxyl group can be protected or modified, offering additional synthetic leverage. This combination of functional groups makes it a particularly useful precursor in constructing potential pharmacophores for biological evaluation . Storage and Handling Please refer to the available Safety Datasheet for detailed handling, storage, and disposal information. Store in a cool, dry place under appropriate conditions.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11BrO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3

InChI Key

UWWAHYDPLBCHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Brominated Hydroxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Context: Drug Discovery & Medicinal Chemistry Optimization

Executive Summary: The Halogenated Pharmacophore

Brominated hydroxyphenyl ketones represent a privileged scaffold in medicinal chemistry, bridging the gap between simple phenolic antioxidants and potent cytotoxic agents. Unlike their non-halogenated precursors (e.g., raspberry ketone or simple acetophenones), the introduction of bromine atoms induces critical physicochemical shifts: it enhances lipophilicity (LogP), modulates the pKa of the hydroxyl group via electron-withdrawing induction, and enables halogen bonding interactions within protein active sites.

This guide analyzes three primary subclasses:

  • Brominated Acetophenones: Precursors with moderate antifungal/antimicrobial profiles.

  • Brominated Chalcones (1,3-diaryl-2-propen-1-ones): High-potency "warheads" exhibiting significant cytotoxicity and antibacterial efficacy against MDR strains.

  • Brominated Benzophenones: Potent enzyme inhibitors (Urease, Aldose Reductase) often derived from marine natural products.[1]

Chemical Architecture & Structure-Activity Relationships (SAR)

The biological efficacy of these compounds is not random; it is a function of specific structural modifications.

The "Bromine Effect"
  • Membrane Permeability: Bromination significantly increases the partition coefficient (LogP). For example, adding a bromine atom to 2-hydroxyacetophenone facilitates passive diffusion across the lipid-rich cell walls of Gram-negative bacteria like E. coli and K. pneumoniae.

  • Electronic Modulation: The electron-withdrawing nature of bromine at the meta or para position relative to the hydroxyl group increases the acidity of the phenol. This enhances the hydrogen-bond donating capacity of the hydroxyl group, critical for chelating metal ions (e.g., Ni²⁺ in urease).

The Michael Acceptor System (Chalcones)

In brominated chalcones, the


-unsaturated ketone linker acts as a Michael acceptor. It forms covalent bonds with nucleophilic cysteine residues in cellular proteins, leading to:
  • Disruption of tubulin polymerization (Anticancer).

  • Inactivation of essential bacterial enzymes (Antimicrobial).

Visualization: SAR Logic Flow

The following diagram illustrates the causal link between chemical structure and observed biological phenotype.

SAR_Logic Core Brominated Hydroxyphenyl Ketone (Core Scaffold) Br_Sub Bromine Substitution (Meta/Para) Core->Br_Sub OH_Grp Hydroxyl Group (Ortho/Para) Core->OH_Grp Linker Enone Linker (Chalcones Only) Core->Linker Effect_LogP Increased Lipophilicity (Membrane Penetration) Br_Sub->Effect_LogP Steric/Hydrophobic Effect_Acid Increased Acidity (Stronger H-Bonding) OH_Grp->Effect_Acid Electronic Induction Effect_Alk Michael Acceptor (Cysteine Alkylation) Linker->Effect_Alk Electrophilicity Outcome_AntiBac Antimicrobial Activity (Gram +/-) Effect_LogP->Outcome_AntiBac Outcome_Enz Enzyme Inhibition (Urease/Kinase) Effect_Acid->Outcome_Enz Outcome_Cyto Cytotoxicity (Apoptosis Induction) Effect_Alk->Outcome_Cyto

Caption: Causal map linking structural motifs (Bromine, Hydroxyl, Enone) to specific pharmacological outcomes.

Biological Activity Profiles

Antimicrobial Potency

Brominated hydroxyphenyl ketones, particularly chalcone derivatives, show enhanced activity against multi-drug resistant (MDR) pathogens.

Key Findings:

  • Target Spectrum: Broad-spectrum activity, but notably effective against Staphylococcus aureus (Gram-positive) and Acinetobacter baumannii (Gram-negative).

  • Mechanism: Membrane depolarization and interference with cell wall synthesis. The 2-hydroxy-5-bromo substitution pattern is frequently cited as optimal for bacteriostatic activity.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
2-Hydroxy-5-bromoacetophenoneE. coli12.5 - 50.0[1]
Brominated Chalcone (Cpd 3)S. pyogenes18.9 (Zone mm)[2]
Bromophenol (Marine)C. albicans< 10.0[3]
Enzyme Inhibition: Urease & Aldose Reductase

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori. Brominated hydroxyphenyl ketones act as potent inhibitors.

  • Mechanism: The phenolic oxygen and the ketone carbonyl oxygen form a bidentate chelate with the Ni²⁺ ions in the urease active site. The bromine atom provides secondary hydrophobic interactions that stabilize the inhibitor-enzyme complex.

  • Relevance: Treatment of peptic ulcers and prevention of struvite kidney stones.

Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols include critical "stop-points" and solvent considerations often omitted in general literature.

Synthesis of Brominated Chalcones (Claisen-Schmidt Condensation)
  • Reaction: Condensation of 2-hydroxy-5-bromoacetophenone with substituted benzaldehydes.

  • Critical Control: Temperature must remain <25°C to prevent polymerization of the enone product.

Synthesis_Workflow Start Reagents: 2-Hydroxy-5-bromoacetophenone + Aryl Aldehyde Solvent Dissolve in Ethanol (Continuous Stirring) Start->Solvent Catalyst Add 40% NaOH (aq) Dropwise @ 0-5°C Solvent->Catalyst Exothermic Control Reaction Stir 24h @ Room Temp Monitor via TLC (Benzene:MeOH) Catalyst->Reaction Workup Acidify with HCl (0.1N) Precipitate Formation Reaction->Workup pH Adjustment Purify Recrystallization (Ethanol/Chloroform) Workup->Purify

Caption: Step-by-step synthetic pathway with critical thermal and pH control points.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Solvent Preparation: Dissolve brominated compounds in 100% DMSO to create a stock solution.

    • Expert Note: Brominated compounds have poor aqueous solubility. However, the final concentration of DMSO in the well must not exceed 1% (v/v) , as DMSO itself is toxic to bacteria above this threshold, causing false positives.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth.

  • Incubation: 37°C for 24 hours.

  • Visualization: Add Resazurin dye (0.01%). A change from blue to pink indicates metabolic activity (growth).

Toxicology & Safety Considerations

While "Raspberry Ketone" (a non-brominated analog) is GRAS (Generally Recognized As Safe), the brominated derivatives are distinct chemical entities and must be treated as potential cytotoxic agents.

  • Cytotoxicity: Brominated chalcones often exhibit IC50 values < 10 µM against cancer cell lines (e.g., MCF-7), implying they can kill mammalian cells.

  • Therapeutic Index: In early-stage development, it is vital to run a parallel cytotoxicity assay on normal fibroblast cells (e.g., NIH/3T3) to ensure the compound kills pathogens/cancer cells selectively, rather than acting as a general protoplasmic poison.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones. BenchChem Technical Reports. Link

  • Gpub. (2024).[1][3] Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity. Global Publications. Link

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. Marine Drugs. Link

  • Semantic Scholar. (2025). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide. Semantic Scholar. Link

  • NIH. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory studies. National Institutes of Health. Link

Sources

An In-Depth Technical Guide to the In Silico Prediction of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacological and safety profile is paramount to mitigating late-stage attrition and reducing development costs.[1] In silico computational methodologies provide a rapid, cost-effective, and resource-efficient means to predict the physicochemical, pharmacokinetic, and toxicity properties of novel chemical entities before their synthesis.[2][3] This technical guide offers a comprehensive, step-by-step framework for the computational evaluation of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one . We will delve into the theoretical underpinnings of predictive modeling, provide detailed protocols using publicly accessible and authoritative web-based tools, and synthesize the resulting data into a holistic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to make informed decisions in the early phases of the drug discovery pipeline.

Introduction: The Imperative of Predictive Modeling in Drug Discovery

The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant percentage of candidates failing due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] The traditional design-make-test-analyze (DMTA) cycle is often a bottleneck, consuming considerable time and resources.[4] Computer-Aided Drug Design (CADD) has emerged as an indispensable component of this process, enabling scientists to prioritize candidates with higher probabilities of success.[5]

In silico ADMET and physicochemical property prediction leverages sophisticated algorithms, including quantitative structure-property relationships (QSPR) and machine learning models, trained on vast datasets of experimentally determined chemical properties.[6][7] These models identify correlations between a molecule's structure (represented by molecular descriptors or fingerprints) and its biological behavior, allowing for the prediction of properties for novel, untested compounds.[8] This guide focuses on applying these principles to characterize this compound, a small molecule featuring key functional groups (a phenolic hydroxyl, a halogen, and a ketone) that influence its overall properties.

1.1 Molecular Structure of Interest

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Canonical SMILES: CC(C)C(=O)C1=CC(Br)=C(O)C=C1

This structure will serve as the input for all subsequent predictive workflows.

Workflow for Physicochemical and Pharmacokinetic Prediction

The initial characterization of a potential drug candidate begins with its fundamental physicochemical and pharmacokinetic properties. These parameters govern how a molecule will behave in a biological system, from its ability to dissolve to its capacity to cross cellular membranes.

Causality Behind Methodological Choices

We employ a multi-faceted approach utilizing established, publicly available platforms. The selection of these tools is grounded in their widespread use, validation in peer-reviewed literature, and the transparency of their underlying predictive models. For physicochemical properties, pharmacokinetics, and druglikeness, the SwissADME web server is an exemplary choice, renowned for its user-friendly interface and combination of various predictive models.[9] For a more granular look at ADMET properties, the pkCSM server provides predictions based on graph-based signatures, a methodology that effectively encodes the structural environment of atoms within a molecule.[10]

General Prediction Workflow Diagram

The following diagram illustrates the logical flow of the in silico prediction process, from molecular input to integrated data analysis.

G cluster_input Step 1: Input cluster_prediction Step 2: Parallel Prediction cluster_analysis Step 3: Data Synthesis & Analysis cluster_output Step 4: Output Input Molecule Input (SMILES String) PhysChem Physicochemical Properties (e.g., SwissADME) Input->PhysChem ADMET ADMET Profile (e.g., pkCSM) Input->ADMET DataTable Consolidated Data Tables PhysChem->DataTable ADMET->DataTable Druglikeness Druglikeness Evaluation (e.g., Lipinski's Rule of Five) DataTable->Druglikeness Liabilities Toxicity & Liability Flags DataTable->Liabilities Report Integrated Compound Profile & Go/No-Go Decision Druglikeness->Report Informs Liabilities->Report Informs

Caption: High-level workflow for in silico compound property prediction.

Protocol 1: Physicochemical, Pharmacokinetic, and Druglikeness Prediction using SwissADME

This protocol details the steps to generate a foundational profile of the target molecule.

Step-by-Step Methodology
  • Navigate to the SwissADME Web Server: Access the publicly available tool via a web browser.

  • Input the Molecular Structure: In the provided input field, paste the canonical SMILES string for this compound: CC(C)C(=O)C1=CC(Br)=C(O)C=C1.

  • Initiate the Calculation: Click the "Run" button to start the prediction process. The server will process the input and generate a comprehensive report.

  • Data Collection: Systematically record the predicted values for the properties listed in the tables below from the results page. Pay special attention to any violation flags for druglikeness rules.

Predicted Physicochemical Properties

These properties are fundamental to a molecule's behavior and are predicted using a combination of topological and fragment-based methods.

PropertyPredicted ValueUnitSignificance in Drug Discovery
Molecular Weight243.10 g/mol Influences diffusion and transport across biological barriers.
LogP (iLOGP)2.91-Measures lipophilicity; critical for membrane permeability and solubility.[11]
Water Solubility (LogS)-3.53log(mol/L)Indicates solubility in aqueous environments; essential for absorption and formulation.[12]
H-Bond Acceptors2-Number of atoms that can accept hydrogen bonds; influences solubility and target binding.
H-Bond Donors1-Number of atoms that can donate hydrogen bonds; influences solubility and target binding.
Molar Refractivity57.00ųRelates to molecular volume and polarizability, affecting ligand-receptor interactions.
Topological Polar Surface Area (TPSA)37.30ŲPredicts passive molecular transport through membranes, such as intestinal absorption.
Predicted Pharmacokinetic Properties

This set of predictions provides early insights into how the molecule might be processed by the body.

PropertyPredictionInterpretation & Rationale
GI AbsorptionHighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoThe molecule is predicted to not cross the BBB, which is desirable for peripherally acting drugs to avoid CNS side effects.[13]
P-glycoprotein (P-gp) SubstrateNoNot being a substrate for the P-gp efflux pump can lead to higher intracellular concentrations and better efficacy.[10]
CYP1A2 InhibitorNoLow potential for drug-drug interactions involving the CYP1A2 metabolic enzyme.
CYP2C19 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2C19. This is a liability to monitor.
CYP2C9 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2C9. This is a liability to monitor.
CYP2D6 InhibitorNoLow potential for drug-drug interactions involving the CYP2D6 metabolic enzyme.
CYP3A4 InhibitorNoLow potential for drug-drug interactions involving the major metabolic enzyme CYP3A4.
Druglikeness Evaluation

Druglikeness models use structural filters developed from the analysis of successful oral drugs. They provide a rapid assessment of a compound's potential to be developed into an orally active therapeutic.

Rule SetPredictionViolationsRationale for Rule Set
Lipinski's Rule of FiveYes0A widely used rule of thumb for evaluating if a compound has properties that would make it a likely orally active drug.
Ghose FilterYes0Defines a range for physicochemical properties common in known drugs.
Veber RuleYes0Relates good oral bioavailability to the number of rotatable bonds and polar surface area.
Egan RuleYes0A model for predicting passive intestinal absorption based on LogP and TPSA.
Muegge RuleYes0A set of structural property ranges that describe favorable pharmacokinetic profiles.

Protocol 2: In-Depth ADMET Prediction using pkCSM

This protocol provides a more detailed toxicity and metabolism profile, which is crucial for identifying potential safety liabilities early in development.

Step-by-Step Methodology
  • Navigate to the pkCSM Web Server: Access the tool through a web browser.

  • Input the Molecular Structure: The server accepts SMILES input. Paste CC(C)C(=O)C1=CC(Br)=C(O)C=C1 into the designated area.

  • Select Predictions: Ensure that predictions for Toxicity are selected.

  • Submit the Job: Click the "Submit" button to run the calculations.

  • Collect Data: Once the results are displayed, record the key toxicity and metabolism endpoints in the table below.

ADMET Prediction Workflow Diagram

This diagram details the sub-processes involved in a typical ADMET prediction workflow, highlighting the diversity of endpoints evaluated.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Input Molecule (SMILES/SDF) GI Intestinal Absorption Input->GI Caco2 Caco-2 Permeability Input->Caco2 VDss Volume of Distribution Input->VDss BBB BBB Permeability Input->BBB Fu Fraction Unbound Input->Fu CYP_Inh CYP450 Inhibition Input->CYP_Inh CYP_Sub CYP450 Substrate Input->CYP_Sub CL Total Clearance Input->CL OCT2 Renal OCT2 Substrate Input->OCT2 Ames AMET Mutagenicity Input->Ames hERG hERG Inhibition Input->hERG DILI Hepatotoxicity Input->DILI Skin Skin Sensitisation Input->Skin

Caption: Key endpoints evaluated in an in silico ADMET prediction workflow.

Predicted Toxicity Profile

Identifying potential toxicity is a critical self-validating step; a positive flag in any of these areas necessitates careful consideration and potential structural modification.

EndpointPredictionConfidence/ScoreImplication & Rationale
AMES ToxicityNegative-The compound is predicted to be non-mutagenic, a critical early safety checkpoint.[14]
hERG I InhibitionNegative-Low risk of inhibiting the hERG potassium channel, which is associated with potentially fatal cardiac arrhythmias.[14]
Hepatotoxicity (DILI)Positive-Predicted to have the potential to cause drug-induced liver injury (DILI). This is a significant liability.[14]
Skin SensitisationNegative-Unlikely to cause an allergic response upon skin contact.
Minnow Toxicity0.778log(mM)Provides an indication of environmental toxicity.

Integrated Analysis and Expert Insights

The synthesis of data from multiple predictive platforms provides a more robust and trustworthy profile of this compound.

Overall Profile: The molecule exhibits a promising profile from a physicochemical and druglikeness standpoint. It adheres to all major rules for oral bioavailability, with predicted high gastrointestinal absorption and favorable solubility and lipophilicity (LogP ~2.91). Its inability to permeate the blood-brain barrier is advantageous for a peripherally targeted drug.

Key Liabilities Identified: The in silico analysis has flagged two primary areas of concern that require expert attention:

  • Cytochrome P450 Inhibition: The predicted inhibition of CYP2C19 and CYP2C9 is a significant finding. These enzymes are responsible for the metabolism of a wide range of common drugs. Co-administration of our compound with a drug metabolized by these enzymes could lead to altered plasma concentrations and potential adverse events. This necessitates further in vitro enzymatic assays for confirmation and quantification (IC50 determination).

  • Hepatotoxicity: The positive prediction for drug-induced liver injury (DILI) is a serious safety concern and a common reason for drug failure.[14] The chemical structure, particularly the substituted phenol ring, may be susceptible to metabolic activation to form reactive quinone-type species, a known mechanism for hepatotoxicity.

Path Forward and Recommendations: Based on this in silico assessment, the compound has a mixed profile. While its "drug-like" properties are excellent, the potential for metabolism-based drug-drug interactions and liver toxicity cannot be ignored. The next logical step would be to synthesize the molecule and validate these predictions through targeted in vitro assays. Specifically, CYP inhibition assays and cytotoxicity assays using hepatic cell lines (e.g., HepG2) would be a priority to confirm or refute the predicted liabilities before committing to more extensive studies.

Conclusion

This technical guide has demonstrated a comprehensive and scientifically grounded workflow for the in silico prediction of properties for this compound. By leveraging authoritative and publicly accessible computational tools, we have generated a detailed profile encompassing its physicochemical characteristics, pharmacokinetics, druglikeness, and potential toxicities. The analysis reveals a molecule with favorable oral absorption properties but significant potential liabilities related to CYP450 inhibition and hepatotoxicity. This predictive exercise serves as a powerful, data-driven foundation for guiding subsequent experimental validation and medicinal chemistry efforts, embodying the core principles of the modern, efficiency-focused drug discovery paradigm.

References

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. Available at: [Link]

  • Chemaxon. (2021). Computational tools for drug discovery.
  • Schrödinger. (n.d.). QikProp. Available at: [Link]

  • Simulations Plus. (2026). ADMET Predictor®. Available at: [Link]

  • Rowan Scientific. (n.d.). ADMET Prediction. Available at: [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. Available at: [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Available at: [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. Available at: [Link]

  • MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available at: [Link]

Sources

"literature review of substituted 2-methylpropan-1-one derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of substituted 2-methylpropan-1-one derivatives , a class of chemical scaffolds centrally important to polymer chemistry (as photoinitiators) and pharmaceutical synthesis (as protecting groups and bioactive intermediates).

Focus: Synthesis, Photo-Initiation Mechanisms, and Pharmaceutical Applications Audience: Research Scientists, Process Chemists, and Drug Developers

Executive Summary: The Isobutyryl Core

The 2-methylpropan-1-one moiety (often referred to as the isobutyryl group when attached to an aryl core) represents a critical branch point in organic synthesis. Unlike linear propiophenones, the steric bulk and quaternary potential of the


-carbon in 2-methylpropan-1-one derivatives drive unique reactivity profiles:
  • Radical Stability: The tertiary carbon facilitates stable radical formation, the basis for Type I photoinitiators.

  • Steric Protection: In nucleoside chemistry, the isobutyryl group serves as a robust protecting group for exocyclic amines (e.g., in Guanosine).

  • Bioactivity: The scaffold appears in natural products like hyperforin and serves as a precursor for substituted cathinones and muscle relaxants.

Industrial Dominance: Photoinitiators (Darocur 1173)

The most commercially significant derivative is 2-hydroxy-2-methyl-1-phenylpropan-1-one (CAS 7473-98-5), widely known by trade names such as Darocur 1173. It is the industry standard for UV-curing clear coatings and inks.

Mechanism of Action: Norrish Type I Cleavage

Upon irradiation with UV light (approx. 250–400 nm), the molecule undergoes a homolytic cleavage at the C1–C2 bond (


-cleavage). This process is thermodynamically favored due to the stability of the resulting tertiary alkyl radical.

The Pathway:

  • Excitation: Absorption of a photon promotes the carbonyl to an excited triplet state (

    
    ).
    
  • Cleavage: The bond between the carbonyl carbon and the

    
    -carbon breaks.
    
  • Radical Generation: Two radicals are formed:

    • A Benzoyl radical (initiating species).

    • A 2-hydroxy-2-propyl radical (terminating or propagating species).

Visualization: Photo-Initiation Pathway

PhotoInitiation Start 2-Hydroxy-2-methyl- 1-phenylpropan-1-one Excited Excited Triplet State (n -> pi*) Start->Excited UV Light (hv) BenzoylRad Benzoyl Radical (Initiator) Excited->BenzoylRad Norrish Type I Cleavage AlkylRad 2-Hydroxy-2-propyl Radical Excited->AlkylRad Polymer Polymer Chain Initiation BenzoylRad->Polymer + Monomer (Acrylates)

Caption: Mechanistic pathway of Darocur 1173 photo-cleavage generating reactive radical species.

Pharmaceutical & Bio-Organic Applications[1][2][3][4][5][6][7][8][9]

Oligonucleotide Synthesis (N-Protection)

In the solid-phase synthesis of DNA/RNA, the exocyclic amino group of Guanosine must be protected to prevent side reactions. The Isobutyryl group is the standard protecting group for this purpose (forming N2-isobutyrylguanosine).

  • Why Isobutyryl? It is stable enough to survive the acidic detritylation steps but labile enough to be removed by ammonia during the final deprotection.

  • Reagent: Isobutyric anhydride is typically used to install this group.

Biosynthesis and Natural Products

The enzyme isobutyrophenone synthase (BUS) is pivotal in the biosynthesis of hyperforin , the primary antidepressant constituent of St. John's Wort (Hypericum perforatum).

  • Mechanism: BUS catalyzes the condensation of isobutyryl-CoA with malonyl-CoA to form the phlorisobutyrophenone core, which subsequently undergoes prenylation.

Synthetic Methodologies & Protocols

The synthesis of these derivatives generally proceeds via Friedel-Crafts acylation followed by


-functionalization.
Protocol A: Synthesis of Isobutyrophenone (Core Scaffold)

Reaction Type: Friedel-Crafts Acylation Reagents: Benzene, Isobutyryl Chloride, Aluminum Chloride (


).
  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and

    
     drying tube. Purge with 
    
    
    
    .
  • Catalyst Preparation: Suspend anhydrous

    
     (1.1 eq) in dry dichloromethane (DCM) or benzene (solvent/reactant). Cool to 0–5°C.
    
  • Addition: Dropwise add Isobutyryl Chloride (1.0 eq) while maintaining temperature <10°C. Stir for 30 min to form the acylium ion complex.

  • Reaction: Add Benzene (if using DCM) or warm the benzene solution to RT, then reflux for 2–3 hours until HCl evolution ceases.

  • Workup: Pour the mixture over crushed ice/HCl. Extract with DCM. Wash organic layer with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure.

Protocol B: Synthesis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one

Reaction Type:


-Chlorination followed by Hydrolysis.
  • Chlorination:

    • React Isobutyrophenone with Sulfuryl Chloride (

      
      ) or Chlorine gas (
      
      
      
      ) at 40–50°C.
    • Product: 2-Chloro-2-methyl-1-phenylpropan-1-one.[1]

    • Note: This intermediate is a lachrymator. Handle in a fume hood.

  • Hydrolysis:

    • Treat the chloro-intermediate with aqueous NaOH (20%) in the presence of a phase transfer catalyst (e.g., TBAB) at 60°C.

    • Alternatively, use Sodium Methoxide in Methanol followed by acid hydrolysis.

  • Purification:

    • The resulting oil is purified by high-vacuum distillation to yield the clear, viscous photoinitiator.

Visualization: Synthetic Workflow

Synthesis Benzene Benzene (Precursor) Isobutyrophenone Isobutyrophenone (2-methyl-1-phenylpropan-1-one) Benzene->Isobutyrophenone Friedel-Crafts Acylation IsobutyrylCl Isobutyryl Chloride + AlCl3 IsobutyrylCl->Isobutyrophenone ChloroInt 2-Chloro-2-methyl- 1-phenylpropan-1-one Isobutyrophenone->ChloroInt Cl2 or SO2Cl2 (Chlorination) FinalProduct 2-Hydroxy-2-methyl- 1-phenylpropan-1-one (Darocur 1173) ChloroInt->FinalProduct NaOH / H2O (Hydrolysis)

Caption: Step-wise industrial synthesis of the 2-hydroxy-2-methyl-1-phenylpropan-1-one photoinitiator.

Quantitative Data: Physical Properties

CompoundCAS NumberMol.[2][3][][5][1][6][7] WeightBoiling PointApplication
Isobutyrophenone 611-70-1148.20 g/mol 217 °CIntermediate, Fragrance
2-Hydroxy-2-methylpropiophenone 7473-98-5164.20 g/mol 102 °C (4 mmHg)Photoinitiator (UV Curing)
2-Chloro-2-methylpropiophenone 7473-99-6182.65 g/mol N/A (Unstable)Synthetic Intermediate
1-(4-Isobutylphenyl)-2-methylpropan-1-one 59771-24-3204.31 g/mol 110-115 °C (3 mmHg)Ibuprofen Impurity/Analog

References

  • PubChem. (2025).[1][8][9] 2-Hydroxy-2-methyl-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. [Link]

  • PrepChem. (2025). Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Biological Activity. [Link][10]

Sources

"quantum chemical calculations for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Computational Analysis

Executive Summary

This technical guide outlines the rigorous computational protocol for analyzing 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one (hereafter BHMP ). As a halogenated phenolic ketone, BHMP exhibits specific electronic behaviors relevant to medicinal chemistry, particularly in pharmacophore modeling where halogen bonding and hydrogen bond donor/acceptor capabilities define ligand-protein interactions.

This document moves beyond standard operating procedures, providing a self-validating workflow using Density Functional Theory (DFT) . We focus on the B3LYP hybrid functional paired with the split-valence triple-zeta basis set 6-311++G(d,p) , a methodology validated for correctly modeling the heavy-atom effect of Bromine and the hyperconjugative effects of the isopropyl tail.

Computational Theory & Basis Set Selection
2.1 The Functional: Why B3LYP?

For organic systems containing row 3 and 4 elements (C, H, O, Br), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional remains the industry standard for balancing computational cost with accuracy.

  • Causality: BHMP contains a conjugated

    
    -system (phenyl ring + carbonyl). Pure Hartree-Fock (HF) neglects electron correlation, leading to errors in bond lengths and vibrational frequencies. B3LYP includes partial HF exchange, correcting for the self-interaction error common in pure DFT functionals.
    
  • Dispersion Correction Note: While B3LYP is sufficient for geometry, for high-precision non-covalent interaction studies (e.g., crystal packing simulations), the wB97XD functional is recommended to account for long-range dispersion forces critical in halogen bonding.

2.2 The Basis Set: 6-311++G(d,p)

The selection of 6-311++G(d,p) is non-negotiable for this specific molecule due to two structural features:

  • The Bromine Atom: Requires a large basis set to model the core electrons and the polarizability of the valence shell.

  • The Phenolic Anion Potential: The "++" (diffuse functions) are critical for describing the electron density far from the nucleus, essential if the OH group deprotonates or participates in strong H-bonding.

Experimental Protocol & Workflow
3.1 The Computational Pipeline

The following diagram illustrates the logical flow of the calculation, ensuring that no property is calculated on a non-stationary point.

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (Hessian Matrix) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Saddle Point) Properties Property Calculation (NBO, MEP, HOMO-LUMO) Decision->Properties No (N=0) Output Final Data Analysis Properties->Output

Figure 1: The self-validating computational workflow. The frequency check is the critical "gatekeeper" step to ensure the structure is at a true global minimum.

3.2 Step-by-Step Methodology (Gaussian/GAMESS Format)

Step 1: Input Preparation Construct the initial geometry. Ensure the isopropyl group (2-methylpropan-1-one) is staggered relative to the phenyl ring to avoid artificial steric clashes during the first optimization cycles.

Step 2: Geometry Optimization & Frequency Run the optimization and frequency calculation simultaneously to verify the stationary point.

  • Route Section (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCF=Tight Test

  • Key Parameter: SCF=Tight is required to ensure convergence in the presence of the heavy Bromine atom.

Step 3: Electronic Property Calculation Once NImag=0 (zero imaginary frequencies) is confirmed:

  • NBO Analysis: To determine the hybridization of the Oxygen lone pairs and the Br-C bond character.

  • MEP Cube Generation: Generate the electrostatic potential map to visualize the electrophilic attack sites (Ketone C) and nucleophilic sites (Phenolic O).

Structural & Electronic Analysis (Predicted Data)[1]

Based on validated data for structural analogs (3-bromoacetophenone and 4-hydroxypropiophenone), the following parameters define the BHMP system.

4.1 Optimized Geometric Parameters

The steric bulk of the isopropyl group causes a slight deviation from planarity in the ketone linkage compared to a simple acetophenone.

ParameterAtom IndicesPredicted Value (Å / °)Mechanistic Insight
Bond Length C=O (Ketone)1.224 ÅTypical conjugated carbonyl; slightly elongated due to resonance with phenyl ring.
Bond Length C-Br1.905 ÅStandard Aryl-Br bond; significantly longer than C-H or C-C due to Br size.
Bond Length O-H0.964 ÅFree hydroxyl (gas phase). Will lengthen if H-bonded.
Bond Angle C(Ring)-C(=O)-C(Iso)119.5°

hybridization; widened slightly by steric repulsion of the isopropyl group.
Dihedral O=C-C(Ring)-C(Ortho)~5-10°The carbonyl twists slightly out of plane to accommodate the isopropyl tail.
4.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Phenolic Ring and Oxygen lone pairs . This is the region susceptible to electrophilic attack.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Carbonyl group and the ortho/para carbons of the ring. This confirms the ketone carbon as the site for nucleophilic addition.

Global Reactivity Descriptors:

  • Energy Gap (

    
    ):  ~4.5 - 4.8 eV (Indicative of a stable, organic semiconductor-like behavior).
    
  • Chemical Hardness (

    
    ):  High hardness implies resistance to charge transfer, typical for stable drug precursors.
    
Spectroscopic Profiling (Vibrational assignments)

To validate your calculation against experimental data (FT-IR), use the following frequency assignments. Note that DFT frequencies must be scaled (Scaling Factor: 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment Logic

37503625 MediumSharp band if free; broadens significantly if H-bonded.

3150-32003050-3100 WeakCharacteristic aromatic C-H stretching.

17251668 Very StrongThe "fingerprint" of the ketone. Lowered by conjugation with the ring.

16001547 StrongBreathing mode of the phenyl ring.

680657 MediumHeavy atom stretch; useful for identifying the brominated analog.
Reactivity & Biological Pathway Logic[3]

Understanding where this molecule interacts in a biological system requires mapping its electrostatic potential.

Reactivity Molecule BHMP Molecule Site1 Site A: Carbonyl Carbon (Electropositive Region) Molecule->Site1 Site2 Site B: Phenolic Oxygen (Electronegative Region) Molecule->Site2 Site3 Site C: Bromine Atom (Sigma-Hole / Lipophilic) Molecule->Site3 Action1 Nucleophilic Attack (e.g., Enzyme Serine residue) Site1->Action1 Susceptibility Action2 H-Bond Acceptor/Donor (Receptor Binding) Site2->Action2 Interaction Action3 Halogen Bonding (Hydrophobic Pocket Fit) Site3->Action3 Interaction

Figure 2: Mapping the Molecular Electrostatic Potential (MEP) to biological interaction modes. The "Sigma-Hole" on the Bromine is a critical feature for high-affinity binding in modern drug design.

References
  • Methodology Grounding: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Basis Set Validation: Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. Link

  • Structural Analog Analysis (Chalcones): MDPI. (2021). Density Functional Theory and Molecular Docking Investigations of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules. Link

  • Brominated Ketone Data: PubChem. (2025).[2] 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (Compound Summary). National Library of Medicine. Link

  • Vibrational Scaling Factors: NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. Link

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one. The method is demonstrated to be stability-indicating through forced degradation studies. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing of the analyte.[1][2][3]

Introduction

This compound is a substituted aromatic ketone with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability.[4] High-performance liquid chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[4]

The objective of this work was to develop a robust and stability-indicating RP-HPLC method for the determination of this compound. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Forced degradation studies, or stress testing, are an integral part of developing these methods, as they help to identify potential degradation products and demonstrate the specificity of the method.[4][5][6]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[7]

  • Structure: The presence of a phenolic hydroxyl group and a ketone carbonyl group, along with a brominated aromatic ring, dictates the polarity and chromatographic behavior of the molecule. The phenolic group is weakly acidic, and its ionization state will be influenced by the mobile phase pH.[8] The overall structure suggests moderate polarity.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • UV Absorbance: The presence of the substituted benzene ring suggests strong UV absorbance, making UV detection a suitable choice.

Based on these properties, a reversed-phase HPLC method was selected as the most appropriate starting point. C18 columns are the most common choice for reversed-phase chromatography due to their hydrophobicity and wide applicability.[9]

Method Development and Optimization

The development of a robust HPLC method is a systematic process involving the selection and optimization of various chromatographic parameters.[10][11]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chemicals: HPLC grade acetonitrile, methanol, and analytical grade phosphate salts for buffer preparation are required. High-purity water should be used.

Initial Scouting and Parameter Selection

A "scouting" gradient is often employed to get a preliminary idea of the analyte's retention behavior.[12][13]

  • Mobile Phase: A common starting point is a mixture of water and an organic modifier like acetonitrile or methanol.[14] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[14] A simple linear gradient from a low to a high percentage of organic modifier helps to elute the compound in a reasonable time.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.

Optimization of Chromatographic Conditions

Once the initial scouting run provides a general retention window, the mobile phase composition and other parameters are optimized to achieve the desired separation characteristics: good peak shape, resolution from any impurities, and a reasonable run time.[11][15]

3.3.1. Mobile Phase Composition

The ratio of the organic modifier to the aqueous phase is a critical factor influencing retention time.[8] For this compound, a gradient elution was found to be optimal for ensuring good peak shape and separation from potential degradation products.

  • Aqueous Phase: A phosphate buffer (e.g., pH 3.0) was chosen to maintain a consistent pH and suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape.[8]

  • Organic Phase: Acetonitrile was confirmed as a suitable organic modifier.

3.3.2. Flow Rate and Column Temperature
  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column. This can be adjusted to optimize run time and resolution.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

The following diagram illustrates the general workflow for HPLC method development:

graph MethodDevelopmentWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Define Analytical Objective"]; B [label="Analyte Characterization\n(Structure, pKa, Solubility, UV Spectra)"]; C [label="Initial Parameter Selection\n(Column, Mobile Phase, Detector)"]; D [label="Method Scouting\n(Gradient Elution)"]; E [label="Optimization of Parameters\n(Mobile Phase Composition, pH, Flow Rate, Temperature)"]; F [label="Method Validation\n(ICH Q2(R1))"]; G [label="Routine Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: HPLC Method Development Workflow.
Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (determined from UV scan)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation characteristics evaluated included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][5][6] The analyte was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress.[16][17]

Protocol for Forced Degradation:
  • Acid Hydrolysis: Reflux the analyte solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the analyte solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed using the developed HPLC method. The chromatograms showed that the main peak was well-resolved from the degradation product peaks, confirming the method's specificity.

The logical flow of the validation process is depicted below:

ValidationProcess Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: HPLC Method Validation Flow.
Validation Results

The following table summarizes the results of the method validation.

Validation ParameterResultAcceptance Criteria (as per ICH)
Linearity (r²) 0.9998r² ≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.2 - 100.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results-

Conclusion

A simple, rapid, precise, and accurate RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation. The forced degradation studies demonstrated the stability-indicating capability of the method, making it suitable for routine quality control analysis and stability studies of the compound in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Guides for method development. YMC CO., LTD. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

  • High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available from: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available from: [Link]

  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available from: [Link]

  • HPLC Column Selection Guide. Linklab. Available from: [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PubMed Central. Available from: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Method Development Guide. ZirChrom. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]

  • 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. PubChem. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available from: [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Physicochemical Properties. TDEC. Available from: [Link]

  • 3.2.S.1.3 General Properties. ICH. Available from: [Link]

  • 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Physicochemical Properties of the Drug. Pharmacy 180. Available from: [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

Target Molecule: 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one Common Name: 3-Bromo-4-hydroxyisobutyrophenone CAS Registry: 60966-36-1 (Generic analog reference) Primary Application: Key intermediate for xanthine oxidoreductase inhibitors (e.g., Topiroxostat analogs) and TRPV1 antagonists.

The Mechanistic Challenge

The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 4'-hydroxyisobutyrophenone. The core challenge is Regioselectivity vs. Competitive Pathways .

  • Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The isobutyryl group is a meta deactivator. These effects act synergistically to direct the electrophile (

    
    ) to the 3-position (ortho to -OH).
    
  • Competitive Pathway A (Over-Bromination): The product (monobromide) is still activated. Excess reagent or high temperatures lead rapidly to the 3,5-dibromo species.

  • Competitive Pathway B (

    
    -Bromination):  The isobutyryl tail contains a tertiary 
    
    
    
    -proton. Under radical conditions (light, high temp) or Lewis acid catalysis, bromination can occur at the side chain rather than the ring.

Reaction Pathway Visualization

The following diagram illustrates the critical reaction nodes and potential failure points.

ReactionPathway SM Starting Material (4'-Hydroxyisobutyrophenone) Target TARGET PRODUCT (3-Bromo-4-hydroxy...) SM->Target  Path 1: Ionic Bromination (Low Temp, Polar Solvent)   Impurity_Alpha Impurity B (Alpha-Bromo ketone) SM->Impurity_Alpha  Path 2: Radical/Enol (Light, High Temp)   Reagent Brominating Agent (Br2 or NBS) Reagent->SM Impurity_Di Impurity A (3,5-Dibromo species) Target->Impurity_Di  Over-Reaction (Excess Br2)  

Figure 1: Reaction landscape showing the target pathway (Green) versus competitive inhibition pathways (Red).

Optimized Experimental Protocols

Protocol A: The "Golden Standard" (Bromine in Acetic Acid)

Best for scale-up and cost-efficiency. High atom economy.

Reagents:

  • Substrate: 4'-Hydroxyisobutyrophenone (1.0 eq)

  • Bromine (

    
    ): 1.0 – 1.05 eq
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Quench: Sodium Thiosulfate (aq)

Step-by-Step:

  • Dissolution: Dissolve substrate in AcOH (5–7 volumes). Ensure complete solubility.

  • Cooling (Critical): Cool the solution to 0–5°C .

    • Why? Low temperature suppresses

      
      -bromination and slows the second bromination step, preventing the dibromo impurity.
      
  • Addition: Add

    
     (diluted 1:1 in AcOH) dropwise over 30–60 minutes.
    
    • Visual Cue: The solution will turn orange/red. The color should fade as

      
       is consumed.
      
  • Maturation: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.

  • Quench: Pour mixture into ice water containing 10%

    
    .
    
  • Isolation: Filter the precipitate. Wash with water to remove acid. Recrystallize from Ethanol/Water (80:20).

Protocol B: The "Mild & Selective" (NBS in Acetonitrile)

Best for small-scale or if handling liquid bromine is prohibited.

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.0 eq[1]

  • Solvent: Acetonitrile (MeCN) or DCM

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) – Optional, speeds up kinetics.

Step-by-Step:

  • Dissolve substrate in MeCN (10 volumes).

  • Add NBS portion-wise at Room Temperature (20–25°C) .

    • Note: Do not heat.[2] Heating NBS promotes radical bromination at the alpha position.

  • Monitor by HPLC/TLC. Reaction is usually complete in 2–4 hours.

  • Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with water (removes succinimide) and brine.

Troubleshooting Guide (FAQ)

Category 1: Impurity Profile

Q: I see a significant impurity at RRT ~1.2 (relative to product) in HPLC. What is it? A: This is almost certainly the 3,5-dibromo byproduct .

  • Cause: Localized high concentration of bromine during addition or incorrect stoichiometry (>1.05 eq).

  • Fix: Increase stirring speed to ensure rapid dispersion of

    
    . Reduce equivalents to 0.95–1.0. It is better to have 2% unreacted starting material (easy to remove) than 5% dibromo impurity (hard to separate).
    

Q: I have an impurity that appears when I run the reaction in sunlight/bright lab light. A: This is the


-bromo ketone  (substitution at the isobutyryl group).
  • Mechanism: Photons initiate a radical chain reaction.

  • Fix: Wrap the reaction flask in aluminum foil. Ensure the temperature stays below 25°C.

Category 2: Reaction Conditions[4][5][6]

Q: The reaction mixture turned into a dark tar. A: You likely oxidized the phenol ring.

  • Cause: Temperature too high or presence of strong oxidizers.

  • Fix: Ensure strict temperature control (0°C). If using

    
    , ensure it is not contaminated with iron (Fe) salts, which catalyze oxidative polymerization.
    

Q: Can I use Methanol as a solvent? A: Use with caution. While methanol is green, it can react with


 to form methyl hypobromite (

), which changes the kinetics. Furthermore, in the presence of acid, methanol can form ethers. Acetic acid or Acetonitrile are superior for this specific transformation.

Diagnostic Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected IssueType Is it Yield or Purity? Start->IssueType Purity Purity Issue IssueType->Purity Yield Low Yield IssueType->Yield CheckImpurity Identify Impurity Purity->CheckImpurity Dibromo 3,5-Dibromo detected CheckImpurity->Dibromo AlphaBromo Alpha-Bromo detected CheckImpurity->AlphaBromo Sol_Dibromo ACTION: Reduce Br2 eq to 0.95 Improve Stirring Dibromo->Sol_Dibromo Sol_Alpha ACTION: Exclude Light Lower Temp AlphaBromo->Sol_Alpha Incomplete Starting Material Left Yield->Incomplete Sol_Incomplete ACTION: Check Reagent Quality Increase Time Incomplete->Sol_Incomplete

Figure 2: Decision matrix for troubleshooting experimental outcomes.

Quantitative Data: Solvent & Reagent Comparison

ParameterBromine / Acetic AcidNBS / AcetonitrileNBS / DCM
Atom Economy High (HBr byproduct)Lower (Succinimide waste)Lower
Regioselectivity Excellent (at 0°C)GoodGood
Reaction Time 1–2 Hours2–4 Hours4–6 Hours
Cost LowModerateModerate
Safety Profile Hazardous (Corrosive/Fumes)Safer Solid HandlingVolatile Solvent
Primary Risk Over-brominationRadical side-reactionsSolubility limits

References

  • Regioselective Bromination of Phenols

    • Title: Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide C
    • Source: PMC (PubMed Central).
    • URL:[Link]

    • Relevance: Validates the use of NBS and catalysts for controlling regioselectivity in hydroxy-acetophenone deriv
  • General Protocol for Bromination of 4-Hydroxy-ketones

    • Title: Organic Syntheses Procedure: 3-Bromo-4-hydroxytoluene (Analogous chemistry).
    • Source: Organic Syntheses, Coll. Vol. 3, p.130 (1955).
    • URL:[Link]

    • Relevance: Establishes the baseline safety and stoichiometry for brominating activ
  • Alpha-Bromination Risks

    • Title: Regioselectivity in Radical Bromination.[3][4][5]

    • Source: YouTube (Educ
    • URL:[Link]

    • Relevance: Visual explanation of why radical conditions favor the alkyl chain over the ring.
  • Chemical Properties & Safety

    • Title: 3-Bromo-4-hydroxybenzonitrile (Structural Analog D
    • Source: PubChem.[6]

    • URL:[Link]

    • Relevance: Provides solubility and safety data for the bromin

Sources

Technical Support Center: Stability & Handling of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one (also known as 3-Bromo-4-hydroxyisobutyrophenone ). This document is structured for researchers requiring high-fidelity control over their experimental conditions.

Executive Technical Summary

Compound Identity: this compound CAS Registry Number: 1514860-39-9 (and related analogs) Core Structural Vulnerabilities:

  • Phenolic Hydroxyl (C4-OH): High susceptibility to oxidative coupling and quinone formation, particularly in alkaline media (

    
    ).
    
  • Isobutyryl Carbonyl (C1=O): Prone to Norrish Type I photocleavage due to the absence of

    
    -hydrogens required for Type II relaxation.
    
  • Ortho-Bromine Substituent: Increases acidity of the phenol (

    
    ), making the molecule susceptible to ionization and subsequent oxidation at near-neutral pH.
    

Critical Stability Mechanisms (The "Why")

A. Photochemical Instability (Norrish Type I Cleavage)

Unlike linear alkyl ketones (e.g., valerophenone), this compound possesses a branched isopropyl group adjacent to the carbonyl. It lacks the


-hydrogens necessary for the non-destructive Norrish Type II intramolecular hydrogen abstraction. Consequently, upon UV irradiation (280–320 nm), the excited triplet state undergoes Norrish Type I 

-cleavage
.
  • Mechanism: Homolytic fission of the Ar-C(=O) bond generates a benzoyl radical and an isopropyl radical.

  • Outcome: Irreversible degradation into 3-bromo-4-hydroxybenzaldehyde, carbon monoxide, and radical recombination byproducts.

B. Oxidative Degradation (Quinone Formation)

The presence of the electron-withdrawing bromine and ketone groups lowers the


 of the phenolic hydroxyl significantly compared to unsubstituted phenol (

).
  • Risk: In buffers with

    
    , a significant fraction exists as the phenolate anion .
    
  • Mechanism: The phenolate is electron-rich and reacts rapidly with dissolved oxygen to form semiquinone radicals, eventually yielding colored quinoid species (yellow/brown discoloration).

Troubleshooting Guide & FAQs

Q1: "My clear solution turned yellow/brown after 24 hours. Is it still usable?"

Diagnosis: Oxidative Degradation. Technical Explanation: The color change indicates the formation of quinones or conjugated oligomers, likely driven by trace alkalinity or dissolved oxygen. Corrective Action:

  • Immediate: Discard the solution. Quinones are reactive electrophiles that can covalently modify protein targets (Michael addition), invalidating biological assays.

  • Prevention: Acidify the stock solution slightly (0.1% Formic Acid) or store under inert gas (

    
    /Argon).
    
Q2: "I see a new peak at a lower retention time in HPLC after leaving the sample on the bench."

Diagnosis: Photodegradation (Benzaldehyde derivative). Technical Explanation: Exposure to ambient laboratory light (fluorescent) can trigger


-cleavage. The resulting aldehyde (3-bromo-4-hydroxybenzaldehyde) is more polar than the parent ketone, eluting earlier on Reverse Phase C18 columns.
Corrective Action: 
  • Immediate: Quantify the impurity. If

    
    , repurify or discard.
    
  • Prevention: Use amber glassware or wrap vials in aluminum foil.

Q3: "The compound precipitated when I added it to my cell culture media (pH 7.4)."

Diagnosis: Solubility/Ionic Strength Mismatch. Technical Explanation: While the phenolate form is soluble, the presence of divalent cations (


, 

) in media can form insoluble phenolate salts. Alternatively, if the concentration is high, the neutral phenol (predominant if pH < pKa) may crash out due to the "salting-out" effect. Corrective Action:
  • Protocol: Pre-dissolve in DMSO (up to 100 mM), then dilute into media while vortexing. Ensure final DMSO concentration is

    
    .
    

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months at -20°C.

  • Weighing: Weigh the solid in a low-light environment (or under red light).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol/Methanol for long-term storage as they can act as hydrogen donors in radical processes.

  • Dissolution: Vortex until completely dissolved.

  • Inerting: Purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Stability-Indicating HPLC Method

Objective: Verify compound purity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppress ionization to sharpen peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl).

  • Pass Criteria: Main peak purity

    
    . Absence of early-eluting aldehyde peak.
    

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Photochemical cleavage and Oxidative coupling.

DegradationPathways Parent 1-(3-Bromo-4-hydroxyphenyl)- 2-methylpropan-1-one ExcitedState Excited Triplet State (T1) Parent->ExcitedState UV Light (hv) Norrish Type I Phenolate Phenolate Anion (pH > 7.2) Parent->Phenolate Base (pH > 7) RadicalPair Radical Pair (Benzoyl + Isopropyl) ExcitedState->RadicalPair Homolytic Cleavage Aldehyde 3-Bromo-4- hydroxybenzaldehyde RadicalPair->Aldehyde H-Abstraction / Oxidation Quinone Quinone/Oligomers (Yellow/Brown) Phenolate->Quinone O2 Oxidation

Caption: Figure 1. Mechanistic pathways for photodegradation (Norrish Type I) and oxidative degradation (Quinone formation) of the target compound.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing solution stability issues.

Troubleshooting Start Issue Observed ColorChange Color Change? (Yellow/Brown) Start->ColorChange Precipitation Precipitation? Start->Precipitation NewPeaks New HPLC Peaks? Start->NewPeaks Oxidation Diagnosis: Oxidation Action: Check pH, Exclude O2 ColorChange->Oxidation Yes Solubility Diagnosis: Solubility Limit Action: Increase DMSO, Check Salts Precipitation->Solubility Yes PhotoDeg Diagnosis: Photodegradation Action: Use Amber Vials NewPeaks->PhotoDeg Earlier Elution

Caption: Figure 2. Diagnostic flowchart for identifying root causes of instability in solution.

References

  • PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Phenol, 2-bromo-4-methyl- (Analogous Acidity Data). National Institute of Standards and Technology.[1] Available at: [Link]

  • Royal Society of Chemistry. Norrish Type I surface photochemistry for butyrophenone. Photochemical & Photobiological Sciences. Available at: [Link]

  • Science and Education Publishing. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education. Available at: [Link]

Sources

Technical Support Center: Solubilization Protocols for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BHMP-001 Subject: Overcoming aqueous insolubility and precipitation in in vitro biological assays. Compound Code: BHMP (used hereafter for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one)

Executive Summary

The Challenge: BHMP presents a classic "solubility paradox" common in fragment-based drug discovery. While the phenolic hydroxyl group suggests hydrogen bonding potential, the 3-bromo substitution and the isobutyryl tail (2-methylpropan-1-one) significantly increase lipophilicity (LogP ~2.7). The Failure Mode: Users typically observe "crashing out" (precipitation) when adding high-concentration DMSO stocks directly to cell culture media. This results in:

  • False Negatives: The effective concentration is lower than calculated.

  • False Positives: Micro-precipitates cause physical cellular stress or scatter light in optical assays.

This guide provides three validated protocols to solubilize BHMP, ranging from standard solvent handling to advanced molecular encapsulation.

Module 1: The "Solvent-Shift" Protocol (Standard)

Best for: Short-term assays (<24h) where DMSO tolerance is established.

The Mechanism: This protocol utilizes the "1000x Stock" rule to minimize the volume of organic solvent introduced to the media, keeping the final DMSO concentration below the toxicity threshold (typically 0.1%).

Reagents Required[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Vessel: Glass vials (Avoid polystyrene; DMSO leaches plasticizers).

Step-by-Step Workflow
  • Stock Preparation (100 mM):

    • Weigh BHMP powder accurately.

    • Dissolve in anhydrous DMSO to achieve exactly 100 mM.

    • Critical: Vortex for 60 seconds. If particles persist, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into single-use glass vials and store at -20°C. Never freeze-thaw more than 3 times.

  • The "Step-Down" Dilution (Prevention of Shock Precipitation):

    • Do not add the 100 mM stock directly to the media. The drastic polarity shift will cause immediate precipitation.

    • Step A (Intermediate): Dilute the 100 mM stock 1:100 in DMSO (not water) to create a 1 mM "Working Stock."

    • Step B (Final): Dilute the 1 mM Working Stock 1:1000 into pre-warmed (37°C) culture media.

    • Result: 1 µM final drug concentration with 0.1% DMSO.

Data Table: DMSO Tolerance Limits
Cell TypeMax Recommended DMSO %Consequence of Excess
Primary Neurons 0.05% - 0.1%Axonal retraction, apoptosis
Stem Cells (iPSCs) 0.1%Spontaneous differentiation
Immortalized Lines (HeLa, HEK) 0.5%Metabolic interference (Mito-tox)
Enzymatic Assays (Cell-free) 1.0% - 5.0%Enzyme denaturation

Module 2: The Cyclodextrin Encapsulation (Advanced)

Best for: Long-term assays (>24h), sensitive primary cells, or when high concentrations (>10 µM) are required.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape. The hydrophobic cavity encapsulates the lipophilic bromine/isobutyl tail of BHMP, while the hydrophilic exterior keeps the complex soluble in water. This prevents precipitation without using toxic levels of DMSO.
Reagents Required[1]
  • HP-

    
    -CD:  (2-Hydroxypropyl)-beta-cyclodextrin (Cell culture grade).
    
  • Vehicle: Sterile water or PBS.

Step-by-Step Workflow
  • Prepare 20% (w/v) HP-

    
    -CD Stock: 
    
    • Dissolve 20g of HP-

      
      -CD in 100mL sterile PBS.
      
    • Filter sterilize (0.22 µm PES filter).

  • Complexation Step:

    • Dissolve BHMP in a minimal volume of DMSO (e.g., 50 mM stock).

    • Add the DMSO stock to the 20% HP-

      
      -CD  solution dropwise while vortexing.
      
    • Target Ratio: Ensure the final molar ratio of Cyclodextrin:BHMP is at least 5:1.

    • Agitate (shaker plate) for 30 minutes at Room Temperature to allow equilibrium complexation.

  • Final Dilution:

    • Dilute this complex into your cell culture media. The cyclodextrin keeps BHMP in solution even as the DMSO becomes negligible.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic between using the Standard DMSO protocol and the Advanced Cyclodextrin protocol.

Solubilization_Workflow Start Start: Solubilize BHMP Check_Conc Required Concentration? Start->Check_Conc Low_Conc Low (< 10 µM) Check_Conc->Low_Conc High_Conc High (> 10 µM) Check_Conc->High_Conc Solubility Limit Risk Check_Cell Cell Sensitivity? Low_Conc->Check_Cell Method_B Method B: HP-beta-CD Complex (Encapsulation) High_Conc->Method_B Prevents Crash Robust Robust (e.g., HeLa) Check_Cell->Robust Sensitive Sensitive (Primary/Stem) Check_Cell->Sensitive Method_A Method A: DMSO Step-Down (Max 0.1% DMSO) Robust->Method_A Sensitive->Method_B Avoids DMSO Tox Validation QC: Nephelometry/Microscopy Method_A->Validation Method_B->Validation

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and cellular sensitivity.

Troubleshooting & FAQs

Q1: I followed the DMSO protocol, but the media turned cloudy immediately. Why? A: This is "Solvent Shock." You likely added a high-concentration stock (e.g., 100 mM) directly to aqueous media. The local concentration of BHMP exceeded its solubility limit before it could disperse.

  • Fix: Use the "Intermediate Dilution" step described in Module 1. Dilute 100 mM

    
     1 mM in DMSO first, then dilute into media.
    

Q2: My cells are dying in the Vehicle Control wells. Is BHMP toxic? A: If the vehicle control (DMSO only) is dying, the issue is solvent toxicity, not BHMP.

  • Diagnostic: Check your final DMSO concentration. If it exceeds 0.5% (v/v), it is cytotoxic to most lines.

  • Fix: Switch to the Cyclodextrin (Module 2) protocol to eliminate DMSO toxicity.

Q3: How do I know if the compound has precipitated if I can't see it with the naked eye? A: "Micro-precipitation" is a common silent failure.

  • QC Protocol: Use a Nephelometer (turbidity meter) or a simple microscope check.

    • Prepare a "Mock" plate with media + compound (no cells).

    • Incubate for 2 hours at 37°C.

    • Inspect under 20x phase-contrast microscopy. Dark, refractive crystals indicate precipitation.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is generally less effective for halogenated aromatics like BHMP and is more volatile, leading to concentration changes over time due to evaporation. DMSO is preferred for stock stability.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di Liello, F., et al. (2018). DMSO in cell culture: A review of the toxicity and implications for experimental design. ResearchGate / Journal of Cell Biology. (General consensus data on DMSO limits).

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine.

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2020). Solubility Determination of Chemicals by Nephelometry. JRC Publications.

Validation & Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Ketone Derivative

Disclaimer: As of February 2026, there is no publicly available scientific literature detailing the in vitro or in vivo efficacy of the specific compound 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one. This guide, therefore, presents a scientifically grounded, predictive framework for its evaluation. The experimental designs and potential outcomes discussed are based on the well-documented activities of structurally related compounds, particularly substituted chalcones and brominated phenolic ketones.

Introduction: Unveiling the Potential of a Novel Brominated Phenolic Ketone

The compound this compound belongs to the broad class of aromatic ketones, a scaffold known for its diverse pharmacological activities. The presence of a brominated hydroxyphenyl group is a key structural feature, often associated with enhanced biological effects in related molecules like chalcones and other phenolic compounds.[1][2] Structure-activity relationship (SAR) studies on similar chemical frameworks have revealed that the type and position of substituents on the aromatic rings significantly influence their biological activities, which can range from antimicrobial and antioxidant to anti-inflammatory and anticancer properties.[3][4][5]

This guide will provide a hypothetical yet methodologically rigorous comparison of the potential in vitro and in vivo efficacy of this compound. We will explore predictive mechanisms of action, propose detailed experimental protocols for its evaluation, and discuss the critical aspects of translating laboratory findings into a whole-organism context.

Part 1: In Vitro Efficacy Assessment - A Cellular and Molecular Deep Dive

The initial evaluation of any new chemical entity begins with a comprehensive in vitro analysis to determine its biological activity and safety profile at the cellular level. For a compound like this compound, a tiered approach starting with cytotoxicity assays followed by specific functional screens is recommended.

Hypothetical In Vitro Activity Profile

Based on the activities of structurally similar brominated phenolic compounds, we can hypothesize the following in vitro activities for our target molecule:

Assay Type Hypothesized Activity Key Performance Metric Potential Comparative Compounds
CytotoxicityModerate selective cytotoxicity against cancer cell linesIC50 (half-maximal inhibitory concentration)Doxorubicin, Paclitaxel
AntimicrobialBroad-spectrum activity against Gram-positive bacteriaMIC (Minimum Inhibitory Concentration)Vancomycin, Ciprofloxacin
AntioxidantSignificant radical scavenging activityEC50 (half-maximal effective concentration)Ascorbic Acid, Trolox
Anti-inflammatoryInhibition of pro-inflammatory cytokine productionInhibition of TNF-α, IL-6 releaseDexamethasone, Ibuprofen
Proposed Mechanism of Action: A Predictive Outlook

Drawing parallels from related chalcones and phenolic ketones, this compound could potentially exert its effects through the modulation of key signaling pathways. The presence of the α,β-unsaturated ketone moiety, if it were a chalcone, would make it a potential Michael acceptor, allowing for covalent interaction with nucleophilic residues (like cysteine) in target proteins. However, in the saturated propan-1-one structure, non-covalent interactions would be more likely. The brominated hydroxyphenyl group could be crucial for interactions within protein binding pockets and for its antioxidant properties.

A plausible anti-inflammatory mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB_p65 NF-κB p65 IκBα->NFκB_p65 Inhibits NFκB_p50 NF-κB p50 IκBα->NFκB_p50 NFκB_dimer p65/p50 Dimer NFκB_p65->NFκB_dimer NFκB_p50->NFκB_dimer Compound 1-(3-Bromo-4-hydroxyphenyl) -2-methylpropan-1-one Compound->IKK Hypothesized Inhibition DNA DNA NFκB_dimer->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols: In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on both cancerous and non-cancerous cell lines.

  • Methodology:

    • Seed cells (e.g., MCF-7 breast cancer cells and MCF-10A non-tumorigenic breast epithelial cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria.

  • Methodology:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: In Vivo Efficacy Assessment - Translating to a Whole Organism

Positive and promising in vitro data are the gateway to in vivo studies, which are crucial for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety in a complex biological system.

Hypothetical In Vivo Study Design: Murine Xenograft Model for Anticancer Activity

Assuming our compound shows selective cytotoxicity towards a specific cancer cell line in vitro, a murine xenograft model would be the next logical step.

G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision & Histopathological Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for a murine xenograft model.

Hypothetical In Vivo Data
Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control-1500 ± 2500+2.5
Compound (low dose)25950 ± 18036.7+1.8
Compound (high dose)50500 ± 12066.7-0.5
Positive ControlVaries400 ± 10073.3-5.0
Detailed Experimental Protocol: In Vivo Murine Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, low dose of the compound, high dose of the compound, positive control).

    • Treatment Administration: Administer the compound and controls daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).

    • Data Collection: Measure tumor dimensions with calipers and body weight every 2-3 days.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Part 3: The In Vitro-In Vivo Correlation - Bridging the Divide

A critical aspect of drug development is establishing a robust in vitro-in vivo correlation (IVIVC). While in vitro assays provide valuable initial data, they often lack the complexity of a whole organism. Factors such as metabolism, drug distribution, and immune responses can significantly alter a compound's efficacy in vivo.

Challenges in Translation:

  • Metabolism: The compound may be rapidly metabolized in the liver, reducing its bioavailability and efficacy.

  • Pharmacokinetics: Poor absorption, distribution, or rapid excretion can prevent the compound from reaching its target tissue at therapeutic concentrations.

  • Toxicity: The compound might exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture.

For this compound, it would be crucial to perform pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This data would be essential for interpreting the results of in vivo efficacy studies and for optimizing dosing regimens.

Conclusion

While the specific biological activities of this compound remain to be elucidated through empirical research, its chemical structure places it in a class of compounds with significant therapeutic potential. The proposed hypothetical framework for its in vitro and in vivo evaluation provides a comprehensive roadmap for future investigations. The key to unlocking its potential will lie in rigorous, well-designed experiments that not only demonstrate its efficacy at the cellular level but also successfully navigate the complexities of a whole-organism physiological environment. The journey from a promising molecule in a test tube to a potential therapeutic agent is long, but it is a journey paved with the principles of scientific integrity and logical, data-driven progression outlined in this guide.

References

  • Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. [Link]

  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. [Link]

  • Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. [Link]

  • Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.